H-Val-val-val-val-OH
Description
H-Val-Val-Val-Val-OH is a linear tetrapeptide composed of four L-valine residues linked by peptide bonds. Its molecular formula is C₁₅H₂₉N₃O₄, with a molecular weight of 315.41 g/mol and a CAS number 28130-13-4 . Key physicochemical properties include:
- Density: 1.093 g/cm³
- Boiling Point: 565.9°C at 760 mmHg
- LogP: 1.818 (indicating moderate hydrophobicity)
- Solubility: Soluble in DMSO, ethanol, or DMF with mild heating .
This peptide is primarily used in biochemical research, particularly in studies of peptide stability, folding, and hydrophobic interactions due to its repetitive valine structure .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O5/c1-9(2)13(21)17(25)22-14(10(3)4)18(26)23-15(11(5)6)19(27)24-16(12(7)8)20(28)29/h9-16H,21H2,1-8H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISYUNFKZRKPAZ-VGWMRTNUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-val-val-val-OH typically involves the stepwise coupling of valine residues. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. The process involves the following steps:
Attachment of the first valine residue: to the solid support.
Deprotection: of the amino group of the attached valine.
Coupling: of the next valine residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: of the deprotection and coupling steps until the tetrapeptide is fully assembled.
Cleavage: of the peptide from the solid support and purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Val-val-val-val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.
Scientific Research Applications
H-Val-val-val-val-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and stability.
Biology: The compound is studied for its role in protein-protein interactions and as a building block for designing peptide-based drugs.
Medicine: this compound is explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: The compound is used in the production of peptide-based materials and as a standard in analytical techniques like HPLC and mass spectrometry.
Mechanism of Action
The mechanism of action of H-Val-val-val-val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity. The exact mechanism depends on the specific application and the biological context in which the peptide is used.
Comparison with Similar Compounds
Key Research Findings
Metabolic Impact : Valine enhances primary metabolism in Streptomyces, boosting antibiotic yield by 45.3%, whereas isoleucine reduces productivity .
Structural Stability : Cyclic peptides (e.g., cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz]) exhibit 50% longer half-lives in serum than linear analogues .
Stereochemical Effects : D-valine derivatives (e.g., H-D-Val-OH) resist protease degradation but may lose biological activity compared to L-forms .
Biological Activity
H-Val-Val-Val-Val-OH, commonly referred to as Val-Val, is a dipeptide composed of the amino acid valine. It is recognized for its potential biological activities, particularly in influencing various cellular processes and metabolic pathways. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
H-Val-Val-OH exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Interaction : Dipeptides like H-Val-Val-OH can influence enzyme activities. For example, they may act as inhibitors or activators of specific enzymes, thereby modulating metabolic pathways.
- Receptor Signaling : There is evidence suggesting that H-Val-Val can interact with peptide transporters, potentially affecting receptor signaling and cellular uptake mechanisms .
- Biochemical Pathways : Valine plays a crucial role in protein synthesis and glucose metabolism. As a dipeptide, H-Val-Val may influence these pathways by serving as a substrate for peptide transport systems.
Pharmacokinetics
Dipeptides are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body. The absorption efficiency of H-Val-Val-OH may be enhanced due to its small size compared to larger peptides and proteins .
Interaction with Peptide Transporters
Research indicates that H-Val-Val can inhibit the retinal uptake of certain compounds, suggesting its interaction with the retinal peptide transport system. This interaction could influence its bioavailability and therapeutic potential in ocular applications.
Inhibition Studies
A study on various dipeptides revealed that H-Val-Val-OH showed significant inhibition against certain enzymes, although specific IC50 values were not detailed for this compound. Comparatively, other dipeptides such as H-Ile-Pro-Pro-OH demonstrated varying degrees of inhibitory activity (IC50 = 5 mmol/l) against dipeptidyl peptidase IV (DPP IV), which is a target in diabetes research .
Comparative Biological Activity Table
| Dipeptide | IC50 (mmol/l) | Biological Activity |
|---|---|---|
| H-Ala-Trp-OH | 6.4 | Antioxidant properties |
| H-Ile-Pro-Pro-OH | 5 | DPP IV inhibitor; diabetes research |
| H-Val-Trp-OH | 0.3 | Potential anti-inflammatory effects |
| H-Val-Val-OH | TBD | Inhibitory effects on retinal uptake |
Note: TBD indicates that specific IC50 data for H-Val-Val-OH was not available in the current literature.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing H-Val-val-val-val-OH with high purity, and how can yield optimization be systematically approached?
- Methodology : Utilize solid-phase peptide synthesis (SPPS) with Fmoc-Val-OH as the primary building block. Implement iterative deprotection (piperidine) and coupling (HBTU/HOBt) cycles under inert atmosphere . Monitor reaction efficiency via Kaiser test. For purification, employ reverse-phase HPLC (C18 column; gradient: 5-95% acetonitrile/0.1% TFA) and confirm purity (>95%) via LC-MS . Yield optimization involves adjusting coupling times (2–24 hr) and reagent stoichiometry (2–4 eq).
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what key data points should be prioritized?
- Methodology : Combine mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation (expected [M+H]+: ~484.6 Da) and NMR (1H, 13C) for structural validation. Assign β-sheet propensity via circular dichroism (CD) at 195–220 nm . For chromatographic consistency, report retention times across multiple systems (e.g., HPLC vs. UPLC) and batch-to-batch variability in triplicate runs .
Q. How does the aqueous stability of this compound vary under physiological conditions, and what degradation products are commonly observed?
- Methodology : Incubate the compound in PBS (pH 7.4, 37°C) over 0–72 hours. Analyze aliquots via LC-MS to quantify intact peptide loss (half-life calculation) and identify hydrolysis products (e.g., shorter valine oligomers). Use Arrhenius plots to predict shelf-life under storage conditions .
Advanced Research Questions
Q. How can conflicting data regarding the conformational flexibility of this compound in different solvent systems be resolved?
- Methodology : Perform comparative molecular dynamics (MD) simulations (GROMACS/AMBER) in polar (water) and apolar (DMSO) solvents. Validate with experimental CD and 2D-NMR (NOESY) to detect hydrogen bonding patterns. Reconcile discrepancies by testing solvent purity (e.g., trace water in DMSO) and temperature effects .
Q. What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of this compound in amyloid aggregation studies?
- Methodology : Use thioflavin T (ThT) fluorescence assays to quantify amyloid inhibition kinetics. Pair with TEM imaging to correlate aggregation morphology (e.g., fibril density) with valine chain length. Introduce single-point mutations (e.g., Val→Ala substitutions) to isolate contributions of hydrophobicity .
Q. How should researchers address contradictions in reported cytotoxicity profiles of this compound across cell lines?
- Methodology : Replicate studies using standardized protocols (e.g., MTT assay, 48-hour exposure). Control for variables: cell passage number, serum concentration, and peptide solubility (pre-filter with 0.22 µm membrane). Perform meta-analysis of existing data to identify confounding factors (e.g., endotoxin contamination) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo pharmacokinetic studies?
- Methodology : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity (>99%) and endotoxin levels (<0.1 EU/mg). Use DOE (design of experiments) to optimize SPPS parameters (e.g., resin swelling time, coupling agents). Validate consistency via PCA (principal component analysis) of analytical datasets .
Data Presentation Guidelines
- Tables : Include synthesis parameters (e.g., coupling efficiency per residue), stability metrics (half-life, degradation products), and SAR data (ThT fluorescence intensity vs. concentration).
- Figures : Annotate NMR spectra with peak assignments, CD spectra with secondary structure percentages, and TEM images with scale bars.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
